molecular formula C10H9N3O B13772396 2-(5-amino-1H-pyrazol-4-yl)benzaldehyde

2-(5-amino-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B13772396
M. Wt: 187.20 g/mol
InChI Key: QTYARKWPOJNJST-UHFFFAOYSA-N
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Description

(5-amino-1H-pyrazol-4-yl)phenylMethanone is a compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . The structure consists of a pyrazole ring substituted with an amino group and a phenylmethanone moiety, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-pyrazol-4-yl)phenylMethanone typically involves the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol . This method allows for the formation of the pyrazole ring through a cyclization reaction. Another approach involves the use of p-toluenesulfonic acid as a catalyst in a one-pot multi-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-pyrazol-4-yl)phenylMethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Bromine (Br2), chlorine (Cl2).

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-amino-1H-pyrazol-4-yl)phenylMethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(5-amino-1H-pyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H9N3O/c11-10-9(5-12-13-10)8-4-2-1-3-7(8)6-14/h1-6H,(H3,11,12,13)

InChI Key

QTYARKWPOJNJST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(NN=C2)N

Origin of Product

United States

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